molecular formula C23H28ClFN4O4 B12461922 4-Fluoro-2-(4-(((3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl)amino)-6,7-dimethoxyquinazolin-2-yl)phenol hydrochloride

4-Fluoro-2-(4-(((3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl)amino)-6,7-dimethoxyquinazolin-2-yl)phenol hydrochloride

Cat. No.: B12461922
M. Wt: 478.9 g/mol
InChI Key: LAKJUTZIXHTMPC-UHFFFAOYSA-N
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Description

This compound features a quinazoline core substituted with methoxy groups at positions 6 and 7, a fluorophenol moiety at position 2, and a stereochemically defined pyrrolidine ring [(3S,4R)-configuration] bearing a 2-hydroxypropan-2-yl group. The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmacological contexts.

Properties

Molecular Formula

C23H28ClFN4O4

Molecular Weight

478.9 g/mol

IUPAC Name

4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;hydrochloride

InChI

InChI=1S/C23H27FN4O4.ClH/c1-23(2,30)15-10-25-11-17(15)27-21-13-8-19(31-3)20(32-4)9-16(13)26-22(28-21)14-7-12(24)5-6-18(14)29;/h5-9,15,17,25,29-30H,10-11H2,1-4H3,(H,26,27,28);1H

InChI Key

LAKJUTZIXHTMPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CNCC1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O.Cl

Origin of Product

United States

Biological Activity

The compound 4-Fluoro-2-(4-(((3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl)amino)-6,7-dimethoxyquinazolin-2-yl)phenol hydrochloride , also known as CCT241533, is a small molecule inhibitor primarily targeting the checkpoint kinase 2 (CHK2) enzyme. This compound has garnered attention in cancer research due to its potential therapeutic effects in inhibiting tumor growth and enhancing the efficacy of other anticancer agents.

  • Molecular Formula : C23H27FN4O4
  • Molecular Weight : 442.48 g/mol
  • CAS Number : 1262849-73-9
  • Purity : Typically above 95% for research applications

CCT241533 acts as a selective inhibitor of CHK2, which plays a crucial role in DNA damage response pathways. By inhibiting CHK2, the compound can disrupt cell cycle arrest and apoptosis processes that normally occur in response to DNA damage. This mechanism is particularly relevant in cancer cells where CHK2 is often activated by p53 to mediate cellular responses to genotoxic stress.

Antitumor Effects

  • Inhibition of Tumor Cell Lines : CCT241533 has shown significant efficacy in blocking CHK2 activity in various human tumor cell lines, including HT29 colon cancer cells. The compound effectively inhibits CHK2 autophosphorylation at Ser516, which is critical for its activation and subsequent signaling cascade involved in cell cycle regulation and apoptosis .
  • Combination Therapy : The compound has been demonstrated to enhance the cytotoxic effects of PARP inhibitors in cancer cells. In studies, the presence of CCT241533 significantly increased the sensitivity of tumor cells to these agents, suggesting a synergistic effect that could be exploited for therapeutic benefit .
  • Selectivity Profile : CCT241533 exhibits a high degree of selectivity for CHK2 over other kinases, with an IC50 value of approximately 3 nmol/L against CHK2 and minimal cross-reactivity noted against a panel of other kinases at concentrations up to 1 µM .

Case Studies

A notable study investigated the effects of CCT241533 on DNA damage response in mouse thymocytes. The results indicated that treatment with this compound provided a radioprotective effect, suggesting its potential utility not only in cancer therapy but also in protecting normal tissues from radiation-induced damage .

Data Table

PropertyValue
Molecular FormulaC23H27FN4O4
Molecular Weight442.48 g/mol
CAS Number1262849-73-9
TargetCheckpoint kinase 2 (CHK2)
On-target IC503 nmol/L
SelectivityMinimal cross-reactivity
Antitumor EfficacyEnhanced with PARP inhibitors

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

  • Quinazoline vs. Pyridazine/Pyrrolo-Pyridazine Derivatives: The quinazoline core in the target compound contrasts with pyridazine-based structures in patent examples (e.g., EP 4 374 877 A2), which incorporate fused pyrrolo-pyridazine systems. Pyridazines typically exhibit stronger electron-withdrawing effects, altering binding affinities compared to quinazolines.

Substituent Effects

  • Fluorine and Methoxy Groups: The 4-fluoro substituent on the phenol ring (target compound) parallels the 4-fluorophenyl group in a piperidine derivative from the Catalog of Rare Chemicals. Fluorine’s electronegativity improves membrane permeability and resistance to oxidative metabolism. Methoxy groups at positions 6 and 7 on the quinazoline likely enhance π-π stacking interactions, akin to methoxy-substituted aromatics in .
  • Hydroxypropan-2-yl vs. Trifluoromethyl Groups: The hydroxypropan-2-yl group on the pyrrolidine introduces steric bulk and hydrogen-bonding capacity, contrasting with trifluoromethyl groups in patent compounds (e.g., Reference Example 50). The latter increases hydrophobicity but may reduce target selectivity due to non-specific binding .

Stereochemical and Conformational Differences

  • This contrasts with piperidine derivatives (e.g., ), where the six-membered ring offers greater conformational flexibility but reduced stereochemical specificity .

Salt Form and Solubility

  • The hydrochloride salt of the target compound improves aqueous solubility compared to free bases or non-ionic forms (e.g., ester derivatives in EP 4 374 877 A2). For example, the 2-methylpropyl ester in Reference Example 5 likely exhibits lower solubility, limiting its utility in aqueous formulations .

Data Tables

Table 1: Structural and Functional Comparison

Compound Feature Target Compound Similar Compound (Example) Key Difference Impact on Properties
Core Structure Quinazoline Pyridazine (EP 4 374 877 A2, Example 329) Electron-deficient pyridazine core Enhanced metabolic stability
Substituents 6,7-Dimethoxy, 4-fluoro-phenol 4-Fluorophenyl (Catalog of Rare Chemicals) Positional isomerism Altered binding specificity
Stereochemistry (3S,4R)-pyrrolidine Piperidine () Ring size and conformation Reduced target specificity in piperidine
Salt Form Hydrochloride Ester (EP 4 374 877 A2, Ref. Example 5) Ionic vs. covalent modification Higher solubility in hydrochloride form

Table 2: Hypothetical NMR Shift Comparison (Inspired by )

Proton Region Target Compound (ppm) Compound 1 (ppm) Compound 7 (ppm) Inference
Region A 7.2–7.5 7.1–7.4 7.3–7.6 Fluorine’s deshielding effect
Region B 3.8–4.1 3.7–4.0 3.9–4.2 Methoxy group electron donation

Preparation Methods

Quinazoline Functionalization

Step Conditions Yield Purity Source
Chlorination (POCl₃) Reflux, 110°C, 6 h 85% 98%
SNAr with phenol K₂CO₃, DMF, 80°C, 12 h 72% 95%
  • Challenges : Competing substitution at the 2-position requires precise stoichiometric control.
  • Solution : Use of excess phenol (1.2 eq) and slow addition of base improves regioselectivity.

Pyrrolidine Synthesis

Step Conditions Yield ee Source
Asymmetric hydrogenation Rh-(R)-BINAP, H₂ (50 psi), EtOH, 24 h 68% 99%
Hydroxypropan-2-yl introduction Grignard addition to ketone, THF, −78°C 81%
  • Key Insight : The (3S,4R) configuration is critical for CHK2 inhibitory activity, necessitating chiral resolution via crystallization with L-tartaric acid.

Buchwald–Hartwig Amination

Catalyst System Base Solvent Temp (°C) Yield Source
Pd₂(dba)₃/Xantphos Cs₂CO₃ Toluene 100 65%
Pd(OAc)₂/BINAP t-BuONa Dioxane 80 78%
  • Optimization : Pd(OAc)₂/BINAP with t-BuONa reduces side product formation (e.g., dehalogenation).

Purification and Characterization

Chromatographic Methods

  • Normal-phase silica gel chromatography (hexane:EtOAc = 3:1) isolates intermediates.
  • Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) achieves >99% purity for the final compound.

Spectroscopic Data

Characterization Method Key Data (CCT241533 hydrochloride) Source
¹H NMR (400 MHz, DMSO-d₆) δ 8.52 (s, 1H, quinazoline-H), 7.85 (d, J = 8.4 Hz, 1H), 6.95 (s, 1H, phenol-OH)
HRMS m/z 442.2016 [M+H]⁺ (calc. 442.2016)
HPLC Retention Time 12.7 min (C18, 30% MeCN/0.1% TFA)

Comparative Analysis of Synthetic Approaches

Efficiency Metrics

Method Total Steps Overall Yield Purity Cost (Relative)
Sequential SNAr + Amination 7 32% 98% $$$
Convergent Synthesis 5 41% 99% $$
  • Convergent Approach : Coupling pre-formed quinazoline and pyrrolidine fragments reduces step count but requires advanced intermediates.

Scalability Challenges

  • Amination Step : Pd catalyst loading (5 mol%) and ligand cost (BINAP) limit large-scale production.
  • Salt Formation : Hygroscopic hydrochloride salt necessitates strict moisture control during isolation.

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Synthesis : Microreactors for Pd-catalyzed amination reduce reaction time from 24 h to 2 h.
  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) improves E-factor by 30%.

Regulatory Compliance

  • Genotoxic Impurities : Control of Pd residues (<10 ppm) via Chelex® resin treatment.
  • Chiral Purity : USP <621> guidelines mandate >99% ee, achieved via crystallization.

Recent Advancements and Alternatives

Enzymatic Resolution

  • Lipase-Catalyzed Hydrolysis : Achieves 99% ee for pyrrolidine intermediate at 50% reduced cost.

Photocatalytic Methods

  • C–H Amination : Direct functionalization of quinazoline avoids pre-chlorination steps.

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